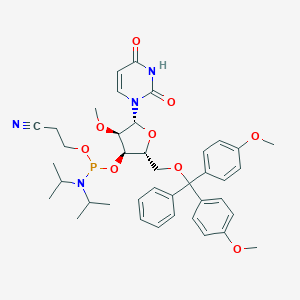

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

概要

説明

DMT-2'O-メチル-rU ホスホラミダイトは、2'O-メチル RNA ホスホラミダイトのクラスに属する化学化合物です。主にオリゴヌクレオチド(短い DNA または RNA 分子)の合成に使用されます。この化合物は、粗製オリゴヌクレオチドの高収率と DNA 合成との適合性で知られています。 これは、ミクスマーオリゴヌクレオチドを生成するために、同じ合成において DNA または RNA ホスホラミダイトと一緒に使用できます .

準備方法

合成経路と反応条件

DMT-2'O-メチル-rU ホスホラミダイトの合成には、いくつかの段階が含まれます。出発物質は通常、2'-O-メチルウリジンであり、これはジメトキシトリチル(DMT)基で 5'-ヒドロキシル基が保護されます。 反応条件には、多くの場合、無水条件下でのジイソプロピルアミンやシアノエチル基などの試薬の使用が含まれます .

工業生産方法

DMT-2'O-メチル-rU ホスホラミダイトの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と高収率を確保するための厳格な品質管理対策が含まれます。 この化合物は、通常、粉末形で生産され、安定性を維持するために低温で保管されます .

化学反応の分析

反応の種類

DMT-2'O-メチル-rU ホスホラミダイトは、さまざまな化学反応を起こします。その中には、次のものがあります。

酸化: ホスファイトトリエステル基は、ホスフェートトリエステルに酸化できます。

還元: シアノエチル保護基は、還元条件下で除去できます。

一般的な試薬と条件

酸化: 水中のヨウ素または tert-ブチルヒドロペルオキシド。

還元: 水酸化アンモニウムまたはメチルアミン。

置換: ジクロロメタン中のトリクロロ酢酸.

生成される主要な生成物

これらの反応から生成される主要な生成物には、完全に脱保護されたオリゴヌクレオチドが含まれます。これは、遺伝子合成や分子診断など、さまざまな用途でさらに使用できます .

科学研究への応用

DMT-2'O-メチル-rU ホスホラミダイトは、科学研究において幅広い用途があります。

化学: 核酸相互作用の研究のために、修飾されたオリゴヌクレオチドの合成に使用されます。

生物学: 遺伝子サイレンシングのためのアンチセンスオリゴヌクレオチドの開発に使用されます。

医学: 遺伝性疾患の治療のための治療用オリゴヌクレオチドの作成に使用されます。

科学的研究の応用

DMT-2’O-Methyl-rU Phosphoramidite has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.

Biology: Employed in the development of antisense oligonucleotides for gene silencing.

Medicine: Utilized in the creation of therapeutic oligonucleotides for treating genetic disorders.

作用機序

DMT-2'O-メチル-rU ホスホラミダイトの作用機序には、合成中のオリゴヌクレオチドへの組み込みが含まれます。2'O-メチル修飾は、ヌクレアーゼに対する耐性を提供することで、オリゴヌクレオチドの安定性を高めます。 この修飾は、相補的な DNA または RNA とのハイブリダイゼーション特性も改善するため、さまざまな分子生物学用途に役立ちます .

類似化合物との比較

類似化合物

- DMT-2'O-メチル-rA ホスホラミダイト

- DMT-2'O-メチル-rC ホスホラミダイト

- DMT-2'O-メチル-rG ホスホラミダイト

独自性

DMT-2'O-メチル-rU ホスホラミダイトは、ウリジンの 2'O 位置での特異的な修飾により、他のヌクレオシドホスホラミダイトと比較して安定性とハイブリダイゼーション特性が向上しているため、独自です。 これは、高い安定性と特異性が要求される用途において特に価値があります .

生物活性

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (commonly referred to as DMT-2'-O-methyl-U phosphoramidite) is a specialized nucleotide analog used primarily in the synthesis of oligonucleotides. Its unique structural characteristics enable it to participate in various biological activities, particularly in the fields of molecular biology and medicinal chemistry. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C40H49N4O9P

- Molecular Weight : 760.81 g/mol

- Appearance : White to off-white powder

- Purity : ≥ 98% (HPLC)

The biological activity of DMT-2'-O-methyl-U phosphoramidite is largely attributed to its ability to modify RNA structures. The incorporation of 2'-O-methyl groups enhances the stability and affinity of oligonucleotides for their target sequences, which is crucial in therapeutic applications such as antisense therapy and RNA interference (RNAi).

Biological Applications

-

Antisense Oligonucleotide Synthesis :

- DMT-2'-O-methyl-U phosphoramidite is widely utilized in the synthesis of antisense oligonucleotides that can bind to specific mRNA sequences, inhibiting gene expression.

-

RNA Interference :

- The compound plays a role in designing small interfering RNAs (siRNAs) that can effectively silence target genes involved in various diseases, including cancer and viral infections.

- Therapeutic Potential :

Table 1: Summary of Key Studies Involving DMT-2'-O-methyl-U Phosphoramidite

| Study | Objective | Findings |

|---|---|---|

| Study A (2021) | Evaluate the efficacy of modified oligonucleotides in cancer therapy | Demonstrated significant tumor reduction in xenograft models using DMT-modified oligonucleotides. |

| Study B (2022) | Investigate the stability of RNAi agents | Found that DMT-2'-O-methyl-U phosphoramidite significantly increased RNAi agent stability against nucleases. |

| Study C (2023) | Assess antiviral activity | Showed that siRNAs synthesized with DMT-2'-O-methyl-U effectively inhibited HIV replication in vitro. |

Safety and Handling

While DMT-2'-O-methyl-U phosphoramidite is essential for various applications, safety precautions should be observed due to potential irritants associated with its handling:

特性

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUOJOLPNDCIHL-XKZJCBTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447505 | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110764-79-9 | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。